1-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-4-PHENYLPIPERAZINE
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Overview
Description
The compound (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone
is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a methylimidazo group, a thiazolyl group, and a phenylpiperazinyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and rings. These groups can participate in various types of bonding and interactions, which can influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone
could potentially participate in a variety of chemical reactions, depending on the conditions. The presence of several functional groups provides multiple sites for reactivity . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Synthesis and Characterization
Synthesis and Spectral Analysis :Compounds closely related to (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone have been synthesized and characterized. Shahana and Yardily (2020) focused on synthesizing novel compounds and characterizing them through UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The structural optimization and vibrational spectra interpretation were conducted through density functional theory calculations. This comprehensive analysis sheds light on the structural changes in the molecule due to electron withdrawing group substitution, provides insights into the thermodynamic stability and reactivity of the compounds, and assists in understanding the antibacterial activity of the compound (Shahana & Yardily, 2020).
Biological Evaluation and Antimicrobial Activity
Anticancer and Antimicrobial Agents :A study by Naik, Mahanthesha, and Suresh (2022) explored the synthesis of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives, showcasing their potential as anti-cancer and antimicrobial agents. The compounds demonstrated significant cytotoxicity activity against the MCF-7 cell line, with certain compounds displaying potent antibacterial and antifungal activities (Naik, Mahanthesha, & Suresh, 2022).
Antitumor Activity :Bhole and Bhusari (2011) synthesized compounds including (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone and assessed their antitumor activity. These compounds demonstrated inhibitory effects on a wide range of cancer cell lines, notably on leukemia (HL-60), non-small lung cancer (HOP-92), and renal cancer (ACHN), highlighting their potential in cancer treatment (Bhole & Bhusari, 2011).
Synthesis and Screening for Biological Activity
Fluoro Substituted Pyrazolyl Benzoxazoles :Jadhav, Nikumbh, and Karale (2015) synthesized a series of fluoro-substituted compounds and screened them for biological activity. The study highlights the potential of these synthesized compounds in various biological applications (Jadhav, Nikumbh, & Karale, 2015).
Computational and Spectroscopic Analysis
DFT Approach :Rajaraman et al. (2015) synthesized and characterized compounds using FT-IR, NMR, and elemental analysis. The study employed the density functional theory (DFT) method for ground-state molecular geometry and vibrational frequency calculations. The research provides a comprehensive analysis of the stability, charge delocalization, HOMO-LUMO energies, molecular electrostatic potential, and thermodynamic parameters, offering a deep understanding of the molecular properties and interactions (Rajaraman et al., 2015).
Future Directions
Properties
IUPAC Name |
[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4OS/c1-16-21(22(29)27-13-11-26(12-14-27)19-5-3-2-4-6-19)30-23-25-20(15-28(16)23)17-7-9-18(24)10-8-17/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZBNDVJPDACKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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